molecular formula C14H19NO2Si B8592466 ethyl 6-trimethylsilyl-1H-indole-2-carboxylate

ethyl 6-trimethylsilyl-1H-indole-2-carboxylate

Cat. No. B8592466
M. Wt: 261.39 g/mol
InChI Key: CFJMUFODYJVMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399491B2

Procedure details

0.17 g (0.16 mmol) of the dirhodium heptafluorobutyrate dimer complex is added to a solution of 1.0 g (3.14 mmol) of ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate obtained in stage 1.1, in 20 ml of dry toluene, maintained under an inert atmosphere. The reaction mixture is then stirred for 12 h at 70° C. After a return to ambient temperature, the reaction mixture is filtered through silica gel, elution being carried out with ethyl acetate. The filtrate is subsequently concentrated under reduced pressure. The residue is purified by silica gel column chromatography, elution being carried out with a mixture of heptane and dichloromethane. 0.61 g of the expected product is isolated in the form of a beige powder.
Name
ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
dirhodium heptafluorobutyrate
Quantity
0.17 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([Si:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>C1(C)C=CC=CC=1.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.[Rh+3].[Rh+3].FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O.FC(F)(F)C(F)(F)C(F)(F)C([O-])=O>[CH3:18][Si:17]([CH3:20])([CH3:19])[C:14]1[CH:15]=[C:16]2[C:11]([CH:10]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1]2)=[CH:12][CH:13]=1 |f:2.3.4.5.6.7.8.9|

Inputs

Step One
Name
ethyl 2-azido-3-(4-trimethylsilylphenyl)propenoate
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)=CC1=CC=C(C=C1)[Si](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
dirhodium heptafluorobutyrate
Quantity
0.17 g
Type
catalyst
Smiles
FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.[Rh+3].[Rh+3].FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F.FC(C(C(C(=O)[O-])(F)F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 12 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under an inert atmosphere
FILTRATION
Type
FILTRATION
Details
After a return to ambient temperature, the reaction mixture is filtered through silica gel, elution
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is subsequently concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography, elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of heptane and dichloromethane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C[Si](C1=CC=C2C=C(NC2=C1)C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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